molecular formula C19H18N2O B7786555 [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 7243-11-0

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B7786555
CAS No.: 7243-11-0
M. Wt: 290.4 g/mol
InChI Key: RAMFNPXGCSICNE-UHFFFAOYSA-N
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Description

[3-(2,3-Dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol ( 36640-67-2) is a pyrazole-derived chemical building block with a molecular formula of C20H16N2O and a molecular weight of 300.36. This compound features a methanol functional group attached to a 1,3-disubstituted pyrazole core, which is further modified with a 2,3-dihydro-1H-indenyl group and a phenyl ring. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its widespread presence in biologically active molecules and several FDA-approved drugs . The specific substitution pattern on this pyrazole core makes it a valuable intermediate for the design and synthesis of novel compounds targeting a range of therapeutic areas. Research into analogous pyrazole derivatives has demonstrated significant potential in various biological activities, including serving as antibacterial , anticancer , and antifungal agents . Furthermore, structurally similar compounds have been investigated for their antioxidant and antihyperglycemic properties, indicating the broader pharmaceutical relevance of this chemotype . The primary alcohol functional group of this compound offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, or ethers, or to oxidize it to the corresponding aldehyde for use in larger molecular assemblies. As such, this chemical is strictly for research applications in drug discovery and development and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-12,22H,4-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMFNPXGCSICNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413975
Record name 1Y-0009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-11-0
Record name 1Y-0009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Derivatives

A widely adopted method involves reacting phenylhydrazine with β-keto esters or α,β-unsaturated carbonyl compounds. For instance, U.S. Patent No. 7,074,794 (cited in) demonstrates the cyclization of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid to form pyrazole intermediates. While this patent focuses on teneligliptin synthesis, analogous steps apply to constructing the pyrazole moiety in the target compound. The reaction typically proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration.

Vilsmeier-Haack Formylation for Carbaldehyde Intermediates

The IOSR Journal of Applied Chemistry () details the use of Vilsmeier-Haack reagent (POCl₃/DMF) to convert 1-(1-arylethylidene)-2-phenylhydrazines into 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. This method is critical for introducing the aldehyde group at the pyrazole’s 4-position, which is subsequently reduced to the hydroxymethyl group in the target compound. The reaction occurs at room temperature over 8 hours, yielding carbaldehydes in high purity.

Functionalization with Dihydroindenyl and Hydroxymethyl Groups

Reduction of Carbaldehyde to Methanol

The hydroxymethyl group is introduced via reduction of the 4-carbaldehyde intermediate. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol are standard reducing agents. For instance, highlights the reduction of pyrazole-4-carbaldehydes to their corresponding alcohols using NaBH₄ in ethanol at 0–5°C, achieving yields exceeding 85%.

Green Chemistry Approaches Using Ionic Liquids

Microwave-Assisted Condensation

A novel method from IOSR Journals () employs the ionic liquid N-(4-sulfonic acid) butyl triethylammonium hydrogen sulfate ([TEBSA][HSO₄]) as a catalyst. Condensing 3-aryl-1-phenylpyrazole-4-carbaldehyde with 2,3-dihydro-1H-inden-1-one under microwave irradiation (120W, 8 minutes) produces the target compound in 82–88% yield. This approach reduces reaction time from hours to minutes and minimizes solvent waste compared to conventional heating (6 hours at 80–90°C).

Solvent and Catalyst Recycling

The ionic liquid [TEBSA][HSO₄] is recoverable via simple filtration and reused for up to five cycles without significant loss in catalytic activity, aligning with green chemistry principles.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

The crystal structure of a related compound, 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione (), reveals planar arrangements of pyrazole, triazole, and indenone moieties. Interplanar angles between aromatic systems range from 5.1° to 38.3°, indicating moderate π-π stacking interactions. These insights guide purification strategies, as planar structures often facilitate recrystallization from dimethylformamide (DMF) or ethanol.

NMR and Mass Spectrometry

1H NMR data for similar compounds () show characteristic signals:

  • Pyrazole protons: δ 6.8–7.6 ppm (multiplet, aromatic).

  • Hydroxymethyl group: δ 4.5–5.0 ppm (singlet, -CH₂OH).

  • Indenyl protons: δ 2.8–3.2 ppm (multiplet, CH₂ of dihydroindenyl).
    High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 290.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₁₈N₂O.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Conventional CyclizationPOCl₃/pyridine, 12–24 hours60–70%High selectivityLong reaction time, toxic reagents
Microwave-Assisted[TEBSA][HSO₄], 8 minutes82–88%Rapid, eco-friendlyRequires specialized equipment
Ionic Liquid CatalysisEthanol, 80–90°C, 6 hours75–80%Recyclable catalystModerate yields

Industrial-Scale Optimization

Crystallization and Purification

Patent WO2015063709A1 () outlines a crystallization protocol for related compounds: dissolving the crude product in ethanol (7:1 solvent-to-product ratio), heating to 70–75°C, and adding water (10% v/v) to induce precipitation. This method achieves ≥90% purity after recrystallization .

Chemical Reactions Analysis

Types of Reactions

[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl and pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in various disease models. Its structure allows for interactions with specific biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of pyrazole can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol have demonstrated efficacy in reducing cell viability in cancer cell lines through apoptosis induction .
Study Findings
Zhang et al. (2020)Demonstrated that pyrazole derivatives inhibit proliferation in breast cancer cells.
Lee et al. (2022)Reported on the anti-inflammatory properties of similar compounds in rheumatoid arthritis models.

Biological Research

In biological studies, this compound can serve as a probe to study cellular mechanisms due to its ability to modulate enzyme activity and receptor interactions.

Applications:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.
Enzyme Target Effect
Cyclooxygenase (COX)Inhibition leading to reduced inflammation.
Protein Kinase B (AKT)Modulation affecting cell survival pathways.

Material Science

The unique structural features of this compound allow it to be utilized in the synthesis of novel materials.

Applications:

  • Polymer Chemistry : Its reactivity can be harnessed to create polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Material Type Properties Enhanced
Conductive PolymersImproved electrical conductivity when doped with this compound.
Biodegradable PlasticsEnhanced degradation rates due to chemical modifications.

Mechanism of Action

The mechanism by which [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Comparisons

Core Modifications
  • Dihydroindenyl vs. Indanone/Naphthofuranyl: The dihydroindenyl group in the target compound contrasts with indanone (e.g., ) and naphtho[2,1-b]furan-2-yl () cores. Indanone derivatives exhibit ketone functionality, enabling conjugation, while naphthofuranyl systems introduce oxygen heterocycles, altering electronic properties and solubility . Steric Effects: The planar naphthofuran () may facilitate stronger π-stacking compared to the non-aromatic dihydroindenyl group in the target compound.
Functional Group Variations
  • Hydroxymethyl vs. Carbaldehyde/Acrylonitrile: The hydroxymethyl group in the target compound enhances hydrophilicity (cLogP ~2–3 estimated) compared to carbaldehyde () or acrylonitrile derivatives (), which are more lipophilic .
Substituent Diversity
  • Aryl Groups on Pyrazole :
    • Bromophenyl () and 4-nitrophenyl () substituents introduce halogen or nitro groups, impacting electronic effects and bioactivity. The target compound’s phenyl group offers simpler steric and electronic profiles .

Computational and Crystallographic Insights

  • Molecular Docking :
    • GDC-0879 () docks into B-Raf’s active site via hydrogen bonds with ASN 249 and LYS 254. The target compound’s hydroxymethyl group could similarly engage in H-bonding .
  • Crystal Packing :
    • Isoxazolidine-pyrazole hybrids () show C–H⋯O hydrogen bonding, stabilizing crystal lattices. The target compound’s -OH group may enable analogous interactions .

Biological Activity

The compound [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OC_{18}H_{19}N_3O, with a molecular weight of 295.36 g/mol. The compound features a pyrazole ring attached to both an indene moiety and a phenyl group, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals .

Case Studies

StudyCompoundBiological ActivityFindings
Study 1Pyrazole Derivative AAntimicrobialEffective against E. coli with MIC of 32 µg/mL
Study 2Pyrazole Derivative BAnti-inflammatoryReduced TNF-alpha levels by 50% in LPS-stimulated macrophages
Study 3Pyrazole Derivative CAnticancerInduced apoptosis in breast cancer cell lines with IC50 of 20 µM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes involved in inflammatory responses and microbial metabolism.
  • Cell Signaling Modulation : The compound affects signaling pathways such as NF-kB and MAPK, crucial for inflammation and cancer progression.
  • Membrane Disruption : Its lipophilicity allows it to integrate into microbial membranes, disrupting cellular homeostasis.

Q & A

Q. What are the optimal synthetic routes for [3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, functional group transformations, and purification. For example:

  • Hydrazone Formation : Reacting substituted aldehydes (e.g., 2,3-dihydro-1H-indene-5-carbaldehyde) with phenylhydrazine under acidic conditions to form hydrazones .
  • Cyclization : Using ethanol or methanol as solvents with catalytic acids (e.g., H₂SO₄) or bases (e.g., NaOH) to promote pyrazole ring formation .
  • Hydroxymethylation : Introducing the methanol group via nucleophilic substitution or oxidation-reduction sequences .

Q. Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield .
  • Continuous Flow Chemistry : Enhances scalability and purity by minimizing side reactions .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield (%)Reference
Hydrazone FormationEthanolHCl80°C75–85
CyclizationMethanolNaOHReflux60–70
HydroxymethylationTHFNaBH₄0–25°C50–60

Q. How can structural characterization of this compound be performed using crystallographic and spectroscopic methods?

X-ray Crystallography :

  • Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include:
    • R-factor : Aim for <5% to ensure accuracy .
    • Twinned Data Handling : Employ SHELXD for structure solution in cases of twinning .
  • Example workflow: Data collection → SHELXS/SHELXD for phase determination → SHELXL for refinement .

Q. Spectroscopy :

  • NMR : Assign peaks using ¹H/¹³C DEPT and HSQC experiments. For example, the hydroxymethyl group typically appears at δ 4.5–5.0 ppm .
  • FTIR : Identify O–H stretches (3200–3600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT and wavefunction analysis elucidate electronic properties and reactivity?

Multiwfn Analysis :

  • Calculate Electrostatic Potential (ESP) maps to identify nucleophilic/electrophilic regions .
  • Perform Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions (e.g., charge transfer between pyrazole and indene rings) .

Q. DFT Studies :

  • Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed bond lengths/angles with crystallographic data to validate models .
  • Example finding: The dihedral angle between pyrazole and indene rings influences π-π stacking in protein binding .

Q. How can pharmacodynamic (PD) modeling predict tumor growth inhibition based on target engagement?

Case Study : GDC-0879 (a structurally related B-Raf inhibitor) demonstrated:

  • IC₅₀ for pMEK1 Inhibition : 3.06 µM in A375 melanoma xenografts .
  • Threshold for Tumor Stasis : >60% pMEK1 inhibition required .

Q. Methodology :

  • Indirect Response Model : Link plasma concentration to biomarker (pMEK1) inhibition .
  • Hill Coefficient Analysis : Steep dose-response curves (Hill coefficient ≈8) suggest cooperative binding .

Q. Table 2: Key PD Parameters

ParameterValueSignificanceReference
Plasma conc. for stasis3.27–4.48 µMCross-validated in A375/Colo205
Threshold pMEK1 inhibition40–60%Required for tumor regression

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Strategies :

  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., A375 vs. Colo205) to assess target specificity .
  • Structural Analog Studies : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity .
  • Experimental Reproducibility : Standardize assays (e.g., human whole blood COX inhibition vs. recombinant enzyme assays) .

Example : Discrepancies in COX-2 inhibition may arise from assay conditions (e.g., arachidonic acid concentration) .

Q. What methodologies are used to study interactions between this compound and biomolecular targets?

Enzyme Binding Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kₐ, Kd) for kinase targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. Molecular Docking :

  • Use AutoDock Vina to predict binding poses in B-Raf or COX-2 active sites. Validate with mutagenesis studies .

Case Study : Halogenated indenes (e.g., 7-bromo derivatives) show competitive inhibition via hydrophobic pocket interactions .

Q. How can researchers design experiments to validate hypotheses about metabolic stability or toxicity?

In Vitro Models :

  • Hepatocyte Incubations : Assess CYP450-mediated metabolism using LC-MS/MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione to identify electrophilic intermediates .

Q. In Silico Tools :

  • ADMET Predictors : Use QSAR models to estimate permeability (LogP) and hERG channel liability .

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